Welcome to the BenchChem Online Store!
molecular formula C13H17NO4S B8280361 (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate

(1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate

Cat. No. B8280361
M. Wt: 283.35 g/mol
InChI Key: WSUNUKLDYKZPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367706B2

Procedure details

A mixture of (1-methyl-5-oxopyrrolidin-2-yl)methyl 4-methylbenzenesulfonate (196 g, 0.73 mol), sodium azide (142 g, 2.19 mol) and N-methyl-2-pyrrolidinone (800 ml) was heated to 80° C. for two hours, cooled, diluted with diethyl ether (3 L) and filtered through a pad of silica gel. The silica gel pad was washed with 1 L of a mixture of methanol:diethyl ether (5:1). The combined filtrates were concentrated in vacuo. The residue was subsequently treated with a suspension of sodium hydride in mineral oil (60%, 44 g, 1.1 mol) at 10-15° C. under rapid stirring for two hours followed by the addition of lithium iodide (155 g, 1.1 mol). The reaction mixture was allowed to warm to 25° C. for 3 hours. The unreacted sodium hydride was quenched with water. The mixture was diluted with dioxane (1.5 L) and diethyl ether (5 L) and filtered through a plug of silica gel. The silica gel plug was then washed with ether. The combined filtrates were concentrated, the residue was dissolved in dioxane (2 L), cooled to 0° C., and triphenylphosphine (191 g, 0.73 mol) was added at 0° C. for 1 hour. The reaction mixture was stirred at 25° C. for 10 hours, then water (25 mL) and aqueous ammonia (1 mL, 25%) were added, and the mixture was refluxed for two hours, cooled, and evaporated. The residue was dissolved in isopropanol (2.5 L), and to the solution was added a solution of oxalic acid (88 g, 0.7 mol) in isopropanol (1 L). The precipitate that formed was filtered, washed with isopropanol (1 L), and dried to give the title compound as the oxalate salt.
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
196 g
Type
reactant
Reaction Step Three
Quantity
142 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
oil
Quantity
44 g
Type
reactant
Reaction Step Four
Quantity
155 g
Type
reactant
Reaction Step Five
Quantity
191 g
Type
reactant
Reaction Step Six
Quantity
88 g
Type
reactant
Reaction Step Seven
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:17][CH2:16][C:15](=[O:18])[N:14]2[CH3:19])(=O)=O)=CC=1.[N-:20]=[N+]=[N-].[Na+].[H-].[Na+].[I-].[Li+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N.C(O)(=O)C(O)=O>C(OCC)C.C(O)(C)C.O.CN1CCCC1=O>[NH2:20][CH2:12][CH:13]1[N:14]([CH3:19])[C:15](=[O:18])[CH2:16][CH2:17]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
3 L
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
196 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1N(C(CC1)=O)C
Name
Quantity
142 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
44 g
Type
reactant
Smiles
Step Five
Name
Quantity
155 g
Type
reactant
Smiles
[I-].[Li+]
Step Six
Name
Quantity
191 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Seven
Name
Quantity
88 g
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under rapid stirring for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
The silica gel pad was washed with 1 L of a mixture of methanol:diethyl ether (5:1)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The unreacted sodium hydride was quenched with water
ADDITION
Type
ADDITION
Details
The mixture was diluted with dioxane (1.5 L) and diethyl ether (5 L)
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel
WASH
Type
WASH
Details
The silica gel plug was then washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dioxane (2 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 25° C. for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropanol (2.5 L)
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with isopropanol (1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC1CCC(N1C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.